molecular formula C10H8BrNO2 B1414614 Methyl 3-bromo-5-cyano-2-methylbenzoate CAS No. 1806061-00-6

Methyl 3-bromo-5-cyano-2-methylbenzoate

Cat. No. B1414614
M. Wt: 254.08 g/mol
InChI Key: JPBRFXSAAWRAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-5-cyano-2-methylbenzoate (MBMCB) is a synthetic organobromine compound that is used in a wide range of scientific research applications. This compound has been studied extensively in the fields of biochemistry and physiology, and it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-methylbenzoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst for chemical reactions, and as a model compound for studying the effects of bromination on organic compounds. It has also been used to study the effects of bromination on proteins and enzymes, as well as the effects of bromination on the structure and function of DNA.

Mechanism Of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-methylbenzoate is not well understood. However, it is believed that the bromine atom in Methyl 3-bromo-5-cyano-2-methylbenzoate is responsible for its biological activity. It is thought that the bromine atom can bind to certain proteins and enzymes, altering their structure and function. Additionally, the bromine atom can bind to DNA, altering its structure and function.

Biochemical And Physiological Effects

Methyl 3-bromo-5-cyano-2-methylbenzoate has been found to have a number of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the activity of certain enzymes. It has also been found to have anti-inflammatory and anti-oxidant properties. Additionally, it has been found to have an effect on the metabolism of certain hormones, as well as to affect the production of certain neurotransmitters.

Advantages And Limitations For Lab Experiments

The use of Methyl 3-bromo-5-cyano-2-methylbenzoate in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to the use of Methyl 3-bromo-5-cyano-2-methylbenzoate in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on Methyl 3-bromo-5-cyano-2-methylbenzoate. For example, further research could be conducted to better understand the mechanism of action of Methyl 3-bromo-5-cyano-2-methylbenzoate and its effects on proteins, enzymes, and DNA. Additionally, further research could be conducted to investigate the potential therapeutic applications of Methyl 3-bromo-5-cyano-2-methylbenzoate. Additionally, further research could be conducted to investigate the potential toxicity of Methyl 3-bromo-5-cyano-2-methylbenzoate and to develop strategies for reducing its toxicity. Finally, further research could be conducted to investigate the potential environmental impacts of Methyl 3-bromo-5-cyano-2-methylbenzoate.

properties

IUPAC Name

methyl 3-bromo-5-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-8(10(13)14-2)3-7(5-12)4-9(6)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBRFXSAAWRAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-cyano-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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